molecular formula C12H8ClNO3 B6388032 5-(2-Chlorophenyl)-2-hydroxyisonicotinic acid CAS No. 1261990-10-6

5-(2-Chlorophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6388032
CAS No.: 1261990-10-6
M. Wt: 249.65 g/mol
InChI Key: FNGBXDWBFLFZPC-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chlorophenyl group attached to the isonicotinic acid core, with a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2-hydroxyisonicotinic acid typically involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products

    Oxidation: Formation of 5-(2-Chlorophenyl)-2-oxoisonicotinic acid.

    Reduction: Formation of 5-(2-Phenyl)-2-hydroxyisonicotinic acid.

    Substitution: Formation of 5-(2-Aminophenyl)-2-hydroxyisonicotinic acid or 5-(2-Thiophenyl)-2-hydroxyisonicotinic acid.

Scientific Research Applications

5-(2-Chlorophenyl)-2-hydroxyisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromophenyl)-2-hydroxyisonicotinic acid
  • 5-(2-Fluorophenyl)-2-hydroxyisonicotinic acid
  • 5-(2-Methylphenyl)-2-hydroxyisonicotinic acid

Uniqueness

5-(2-Chlorophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the compound’s specific structure may confer unique biological properties, making it a valuable candidate for drug development and other research applications.

Properties

IUPAC Name

5-(2-chlorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-10-4-2-1-3-7(10)9-6-14-11(15)5-8(9)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGBXDWBFLFZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687293
Record name 5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-10-6
Record name 5-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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